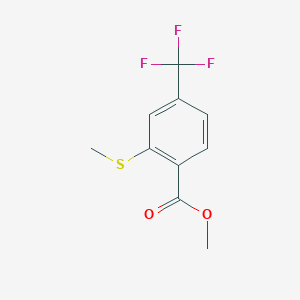

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

概要

説明

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a compound that is structurally related to various benzoate derivatives and sulfanyl-containing molecules. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, the use of trifluoromethanesulfonic acid in catalyzing reactions with aromatic compounds is well-documented, which may be relevant to the synthesis or reactivity of the title compound .

Synthesis Analysis

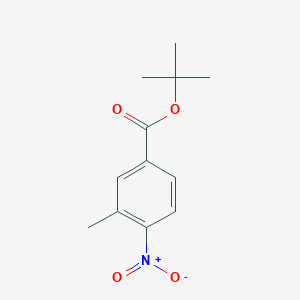

The synthesis of related compounds often involves the use of superacidic conditions, such as those provided by trifluoromethanesulfonic acid, to activate benzoates or other aromatic compounds towards electrophilic substitution reactions . The optimization of reaction conditions, such as molar ratios, reaction times, and temperatures, is crucial for improving yields, as demonstrated in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate . Such methodologies could potentially be adapted for the synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

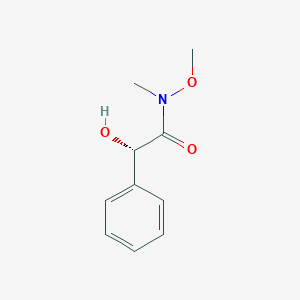

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of similar compounds, revealing conformational details and intramolecular interactions, such as sulfur(II)–oxygen close contacts . These structural insights are essential for understanding the reactivity and physical properties of sulfanyl-containing benzoates.

Chemical Reactions Analysis

The reactivity of sulfanyl groups in benzoate derivatives can be influenced by the presence of electron-withdrawing groups, such as trifluoromethyl groups. For example, the generation of glycosyl triflates from thioglycosides using a thiophile system indicates the potential reactivity of sulfur-containing compounds under superacidic conditions . This suggests that Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate could undergo similar activation and participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

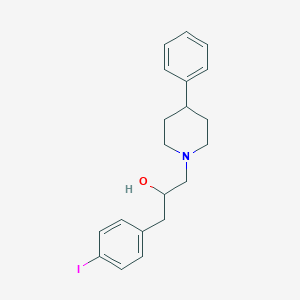

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques, including FT-IR and FT-Raman . These studies provide information on vibrational frequencies, molecular electrostatic potentials, and other properties such as HOMO-LUMO gaps and nonlinear optical properties. Such analyses are crucial for predicting the reactivity and stability of the compound . Additionally, molecular docking studies can offer insights into the potential biological activities of these molecules .

科学的研究の応用

-

Organic Synthesis and Medicinal Chemistry:

-

Fluorination Reactions:

-

Agrochemicals and Pesticides:

-

Material Science:

-

Analytical Chemistry:

-

Environmental Chemistry:

特性

IUPAC Name |

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTSLTMJLUIOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)